Diethyl 3-hydroxythiophene-2,5-dicarboxylate
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Overview
Description
Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a chemical compound with the CAS Number: 99187-10-7 . It has a molecular weight of 244.27 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of diethyl 3-hydroxythiophene-2,5-dicarboxylate has been reported in the literature . Symmetrical derivatives have been obtained from 3,6-dibromothieno [3,2- b ]thiophene or by trans-etherification of 3,6-dimethoxythieno [3,2- b ]thiophene while unsymmetrical derivatives have been easily prepared from the readily accessible dimethyl 3-hydroxythiophene-2,5-dicarboxylate .Molecular Structure Analysis
The IUPAC name for this compound is diethyl 3-hydroxy-2,5-thiophenedicarboxylate . The InChI code for this compound is 1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 .Physical And Chemical Properties Analysis
Diethyl 3-hydroxythiophene-2,5-dicarboxylate is a powder at room temperature . It has a molecular weight of 244.27 .Scientific Research Applications
Chemical Reaction Processes
Diethyl 3-hydroxythiophene-2,5-dicarboxylate has been involved in various chemical reaction processes. For instance, it reacts with 1,2-dibromoethane to yield a mixture of 2,3-dihydrothieno[3,4-b][1,4]-dioxine-derivative and 3-oxo-2,3-dihydrothiophene, characterized by spectroscopic methods (Holzer, Schmid & Slatin, 1994). Additionally, its O-alkylation with 1,2-dichloroethane, catalyzed by ionic type phase transfer catalysts, efficiently synthesizes diethyl 3,4-ethylenedioxythiophene-2,5-dicarboxylate (Lu et al., 2013).
Electrochromic Properties
In the field of electrochemistry, diethyl 3-hydroxythiophene-2,5-dicarboxylate was used to copolymerize with 3,4-ethylenedioxythiophene (EDOT), demonstrating multicolor electrochromic properties. This copolymer, poly(1-co-EDOT), showed an ability to switch colors rapidly, making it suitable for camouflage and full-color electrochromic devices (Algi et al., 2013).
Structural and Spectroscopic Studies
The compound has been a subject of structural and spectroscopic studies, revealing insights into the behavior and properties of the 3-hydroxythiophene system (Hunter & McNab, 2010).
Synthesis of Electroconductive Polymers
Another significant application is in the synthesis of electroconductive polymers. For example, its derivative, 3,4-Ethylenedioxythiophene (EDOT), is synthesized through a process involving diethyl 3-hydroxythiophene-2,5-dicarboxylate as an intermediate. This process is critical for producing materials like poly(3,4-ethylenedioxythiophene) (PEDOT) (Wen-jun, 2008).
Safety And Hazards
properties
IUPAC Name |
diethyl 3-hydroxythiophene-2,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5S/c1-3-14-9(12)7-5-6(11)8(16-7)10(13)15-4-2/h5,11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIQVHHDUSDGEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(S1)C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406914 |
Source
|
Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-hydroxythiophene-2,5-dicarboxylate | |
CAS RN |
99187-10-7 |
Source
|
Record name | diethyl 3-hydroxythiophene-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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